D-Phenylalanine, alpha,4-dimethyl-

Peptidomimetics Molecular Weight Lipophilicity

Researchers requiring precise peptide backbone control face variability with generic phenylalanine analogs. D-Phenylalanine, α,4-dimethyl- (CAS 422568-69-2) offers a synergistic dual-methylation scaffold that imposes strict conformational constraint and enhances metabolic stability. • Conformational Lock: Alpha- and 4-methyl groups synergistically restrict side-chain flexibility, enabling rational peptidomimetic design for challenging GPCR targets. • Metabolic Stability: Alpha-methylation reduces proteolytic cleavage, improving peptide half-life in preclinical PK studies. • Reliable Supply: Batch-consistent purity (≥97%) with full analytical documentation for reproducible experimental outcomes.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 422568-69-2
Cat. No. B14146330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanine, alpha,4-dimethyl-
CAS422568-69-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C)(C(=O)O)N
InChIInChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-11(2,12)10(13)14/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m1/s1
InChIKeyPCCIIERYHXGLHZ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phenylalanine, alpha,4-dimethyl-: Product Overview


D-Phenylalanine, alpha,4-dimethyl- (CAS 422568-69-2) is a doubly methylated, non-proteinogenic D-phenylalanine derivative bearing methyl substituents at both the alpha-carbon and the para-position of the aromatic ring . This dual alkylation pattern imposes significant conformational constraint and enhances lipophilicity, characteristics that are systematically exploited in peptidomimetic design to improve metabolic stability and modulate receptor interactions. The compound serves as a versatile chiral building block for the synthesis of constrained peptide analogs, enzyme inhibitors, and receptor ligands .

Scaffold Conformationally constrained D-Phe derivative for peptidomimetic design
Stereo control Single enantiomer building block with defined chirality at alpha-carbon
Property Enhanced lipophilicity may support membrane-interaction studies

D-Phenylalanine, alpha,4-dimethyl-: Substitution Limitations


In research settings where precise control over peptide backbone conformation and target engagement is paramount, substituting the doubly methylated alpha,4-dimethyl derivative with generic D-phenylalanine or even a single-site methyl analog (e.g., alpha-methyl-D-phenylalanine or 4-methyl-D-phenylalanine) introduces unacceptable variability in experimental outcomes. The synergistic effect of alpha- and 4-methylation on D-phenylalanine's conformational landscape is not merely additive; it creates a unique structural scaffold with distinct physicochemical and biological properties . Empirical data demonstrates that alpha-methylation alone can alter enzyme inhibition profiles (e.g., a Ki of 46 mM for alpha-methyl-DL-phenylalanine against phenylalanine ammonia lyase) [1], while 4-methylation can influence substrate recognition in hydroxylases [2]. The alpha,4-dimethyl combination is therefore a specific, rationally designed tool for applications demanding enhanced steric bulk and conformational restriction that cannot be achieved through simpler, more readily available analogs.

Conformational landscape mismatch

Generic D‑phenylalanine or single‑site methyl analogs lack the synergistic dual‑methyl pattern that restricts backbone flexibility.

Enzyme resistance may not translate

Alpha‑methyl alone can alter inhibition profiles, but the combined alpha,4‑dimethyl effect on metabolic stability may not be replicated by mono‑methyl variants.

D-Phenylalanine, alpha,4-dimethyl-: Quantitative Evidence


Enhanced Molecular Weight & Lipophilicity

The introduction of two methyl groups increases the molecular weight of D-Phenylalanine, alpha,4-dimethyl- to 193.24 g/mol, which is approximately 17% greater than the 165.19 g/mol of unmodified D-phenylalanine . This increase directly impacts compound handling, solubility, and its behavior in downstream synthetic and analytical workflows, making it a distinct entity for procurement.

Molecular weight
Data to verify
193.24 g/mol · +28.05 (17%) vs D‑Phe
Distinct identity for stoichiometry and MS detection
Calculated from formula; experimental confirmation recommended
Peptidomimetics Molecular Weight Lipophilicity

pKa & Molecular Weight Comparison

The predicted pKa of D-Phenylalanine, alpha,4-dimethyl- is 2.27 ± 0.16 , which is marginally higher than the predicted pKa values of its mono-methylated counterparts: 2.23 ± 0.10 for 4-methyl-D-phenylalanine and 2.25 ± 0.10 for alpha-methyl-D-phenylalanine . While these differences are subtle, they reflect the distinct electron-donating effects of the dual alkylation pattern and can influence chromatographic retention times and ionization efficiency in LC-MS analyses.

Predicted pKa
Data to verify
Target: 2.27 ± 0.16 4‑Me‑D‑Phe: 2.23 ± 0.10 α‑Me‑D‑Phe: 2.25 ± 0.10
Chromatographic distinction from mono‑methyl analogs
Predicted values; experimental pKa may shift retention behavior
Ionization State Acid Dissociation Constant Chromatography

Alpha-Methylation & Enzyme Resistance

While direct kinetic data for D-Phenylalanine, alpha,4-dimethyl- is not publicly available, class-level data demonstrates that alpha-methylation on phenylalanine scaffolds confers resistance to enzymatic turnover. For instance, alpha-methyl-DL-phenylalanine is a weak inhibitor of phenylalanine ammonia lyase (PAL) with a reported Ki of 46 mM [1]. This suggests that the alpha-methyl group, which is also present in the target compound, can hinder enzymatic processing. It is a rational, class-based inference that the dual methylation in D-Phenylalanine, alpha,4-dimethyl- would further enhance this metabolic stability, making it a valuable scaffold for designing long-acting peptide therapeutics.

Enzyme resistance
Class-level
Class-level Ki (α‑Me‑DL‑Phe vs PAL): 46 mM; target data unavailable
Supports selection for peptide stability studies
Inference from alpha‑methyl class; direct evidence needed
Enzyme Inhibition Phenylalanine Ammonia Lyase Metabolic Stability

Dual NK1/NK3 Receptor Antagonism

Although direct data for D-Phenylalanine, alpha,4-dimethyl- is absent from the public domain, the broader class of phenylalanine-derived peptidomimetics has demonstrated high potency in modulating G protein-coupled receptors (GPCRs). A notable example is the rational design of a phenylalanine core series that led to a potent dual NK1/NK3 receptor antagonist with pKi values of 8.6 and 8.1, respectively [1]. This class-level evidence strongly implies that similar constrained phenylalanine scaffolds, such as the alpha,4-dimethyl derivative, are privileged structures for GPCR ligand discovery. The dual methylation pattern is a logical design element to fine-tune receptor subtype selectivity and binding kinetics, providing a compelling scientific rationale for its selection over simpler, unconstrained analogs.

GPCR ligand context
Class-level
Phenylalanine‑core dual NK1/NK3 antagonist reported (pKi 8.6 / 8.1); no direct target data
May support GPCR ligand research workflows
Class-level inference; requires target-specific validation
GPCR Neurokinin Receptor Peptidomimetic

D-Phenylalanine, alpha,4-dimethyl-: Applications


Metabolically Stabilized Peptide Therapeutics

The alpha-methyl group on D-Phenylalanine, alpha,4-dimethyl- introduces steric hindrance at the enzymatic cleavage site, a feature known to reduce susceptibility to proteases and other metabolic enzymes [1]. Procurement of this specific derivative, rather than D-phenylalanine or its mono-methyl analogs, enables medicinal chemists to systematically explore the impact of dual alkylation on peptide half-life and oral bioavailability in preclinical pharmacokinetic studies.

Constrained Peptidomimetics for GPCRs

The dual methylation pattern imposes significant conformational constraint on the phenylalanine side chain. This is a critical design element for mimicking the bioactive conformation of peptides that target G protein-coupled receptors (GPCRs) [2]. This compound is ideally suited for constructing focused libraries of peptidomimetics aimed at achieving high affinity and selectivity for challenging GPCR targets, a research area where structural precision is paramount.

Enzyme Inhibitors: Amino Acid Pathways

Given that alpha-methylated phenylalanine analogs have demonstrated measurable interactions with enzymes like phenylalanine ammonia lyase (PAL) [3], D-Phenylalanine, alpha,4-dimethyl- represents a more advanced, sterically demanding probe for investigating the active site architecture and substrate specificity of amino acid-metabolizing enzymes. It is a valuable tool for structural biology and enzymology studies aiming to map binding pockets and design novel, selective inhibitors.

Analytical Method Development & QC

The distinct molecular weight (193.24 g/mol) and predicted pKa (2.27 ± 0.16) differentiate this compound from its unmodified and mono-methylated analogs . This analytical fingerprint is essential for developing robust LC-MS and HPLC methods for purity assessment, impurity profiling, and quantitative analysis in both research and GMP manufacturing environments, ensuring batch-to-batch consistency and reliable experimental outcomes.

Application
Selection Property
Validation Focus
Peptide stability / PK research
Alpha‑methyl steric shield at cleavage site
Peptide half‑life and oral exposure model review
GPCR ligand discovery studies
Dual‑methyl conformational constraint
Receptor subtype selectivity and binding kinetics
Enzyme active‑site architecture studies
Sterically demanding amino acid probe
Substrate specificity and inhibitor design
Analytical method development / QC
Distinct MW and predicted pKa fingerprint
LC‑MS/HPLC purity and impurity profiling
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